Mixed Competitive/Uncompetitive Inhibition Kinetics at Human Muscle-Type nAChR Versus d-Tubocurarine and Guiachrysine
In a direct head-to-head comparison using the human TE671 cell line expressing muscle-type nAChR, guiaflavine antagonized carbamylcholine-stimulated ⁸⁶Rb⁺ efflux with a mixed competitive and uncompetitive mechanism. The competitive inhibition constant was K_I = 0.21 μM (binding at the acetylcholine recognition site) and the uncompetitive constant was K'_I = 0.92 μM (open-channel block). In contrast, the reference curarizing alkaloid d-tubocurarine acted primarily through competitive antagonism (IC₅₀ = 0.16 μM), and the structurally related analog guiachrysine, while more potent overall (IC₅₀ ≈ 0.43 μM), was not reported to exhibit a kinetically resolved uncompetitive component in the same assay system [1].
| Evidence Dimension | nAChR inhibition mechanism and binding constants (K_I, K'_I) in human TE671 cells |
|---|---|
| Target Compound Data | Guiaflavine: K_I (competitive) = 0.21 μM; K'_I (uncompetitive) = 0.92 μM |
| Comparator Or Baseline | d-Tubocurarine: IC₅₀ = 0.16 μM (primarily competitive). Guiachrysine: IC₅₀ ≈ 0.43 μM (mechanism not kinetically resolved into competitive/uncompetitive components in this study). |
| Quantified Difference | Guiaflavine exhibits a mixed mechanism comprising two quantifiable components (K_I = 0.21 μM competitive; K'_I = 0.92 μM uncompetitive). d-Tubocurarine is ~2.7× more potent (IC₅₀ 0.16 vs. guiaflavine not directly reported as IC₅₀) but lacks the dual mechanistic signature. Guiachrysine is more potent (IC₅₀ ≈ 0.43 μM vs. guiaflavine 'slightly less effective') but no dual K_I/K'_I reported. |
| Conditions | Cultured human TE671 cells (medulloblastoma line expressing muscle-type nAChR); agonist: 0.5 mM carbamylcholine; readout: ⁸⁶Rb⁺ efflux; kinetic analysis via Lineweaver-Burk and Dixon plots. |
Why This Matters
The dual competitive/uncompetitive mechanism distinguishes guiaflavine from purely competitive antagonists like d-tubocurarine and may confer a distinct pharmacological profile in systems where open-channel block contributes to functional antagonism, warranting its selection over analogs for mechanistic studies of nAChR modulation.
- [1] Wins P, Margineanu I, Penelle J, Angenot L, Grisar T, Bettendorff L. Bisindole alkaloids from Strychnos guianensis are effective antagonists of nicotinic acetylcholine receptors in cultured human TE671 cells. Naunyn Schmiedebergs Arch Pharmacol. 2003 Mar;367(3):253-9. doi: 10.1007/s00210-003-0692-9. PMID: 12644897. View Source
